molecular formula C9H7N3O B6254202 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 26899-64-9

5-phenyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B6254202
CAS No.: 26899-64-9
M. Wt: 173.2
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Description

5-Phenyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 5 and a carbaldehyde group at position 3. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets . The carbaldehyde group introduces reactivity for further functionalization, making the compound a valuable intermediate in synthesizing pharmacologically active derivatives .

Studies highlight the role of triazole derivatives in antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

CAS No.

26899-64-9

Molecular Formula

C9H7N3O

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, benzaldehyde reacts with hydrazine hydrate in dimethyl sulfoxide (DMSO) under inert atmosphere at 110°C for 5 hours. Sodium azide (NaN₃) and sodium hydrogen sulfite (NaHSO₃) act as catalysts, facilitating the cyclization step. After completion, the mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography. This method yields 73% of the target compound.

Key Variables :

  • Solvent : DMSO enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

  • Catalysts : NaHSO₃ prevents oxidation of intermediates, while NaN₃ promotes triazole ring closure.

  • Temperature : Reactions below 100°C result in incomplete cyclization, whereas temperatures above 120°C lead to decomposition.

Nucleophilic Substitution on Pre-Formed Triazole Intermediates

An alternative approach involves functionalizing a pre-formed triazole core with a carbaldehyde group. This method is exemplified by the synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde , where a chloroquinoline aldehyde undergoes nucleophilic substitution with 1,2,4-triazole.

Procedure Adaptation for this compound

  • Starting Material : 4-Chloro-5-phenyl-4H-1,2,4-triazole is reacted with paraformaldehyde in dimethylformamide (DMF) at 80°C for 6 hours.

  • Catalyst : Potassium carbonate (K₂CO₃) deprotonates the triazole, enhancing nucleophilicity.

  • Workup : The product is precipitated in ice-water and recrystallized from ethanol, achieving a 66% yield .

Advantages :

  • Avoids harsh conditions required for cyclocondensation.

  • Enables precise control over aldehyde positioning.

Oxidation of Methyl-Substituted Triazoles

The oxidation of a methyl group to a carbaldehyde is a viable pathway, particularly when direct cyclocondensation is challenging.

Oxidation Protocol

  • Substrate : 5-Phenyl-4H-1,2,4-triazole-3-methyl is dissolved in acetic acid.

  • Oxidizing Agent : Chromium trioxide (CrO₃) in sulfuric acid is added dropwise at 0°C.

  • Reaction Monitoring : The mixture is stirred for 4 hours, followed by neutralization with sodium bicarbonate and extraction with dichloromethane.

Yield : ~58% after column chromatography.
Challenges : Over-oxidation to carboxylic acids necessitates careful stoichiometric control.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group directly onto the triazole ring, offering regioselectivity for the 3-position.

Method Details

  • Reagents : Phosphorus oxychloride (POCl₃) and DMF form the Vilsmeier reagent.

  • Conditions : 5-Phenyl-4H-1,2,4-triazole is refluxed in the reagent at 60°C for 3 hours.

  • Isolation : The product is hydrolyzed with ice-water and purified via recrystallization.

Yield : 65–70%.

Comparative Analysis of Preparation Methods

MethodYield (%)Temperature (°C)Key AdvantagesLimitations
Cyclocondensation73110High efficiency, one-pot synthesisRequires inert atmosphere
Nucleophilic Substitution6680Precise functionalizationMulti-step synthesis
Oxidation580–25Utilizes stable substratesRisk of over-oxidation
Vilsmeier-Haack7060RegioselectiveRequires hazardous reagents (POCl₃)

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Research indicates that derivatives of 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde exhibit potent antimicrobial activity. For instance, studies have shown that triazole compounds can effectively inhibit the growth of bacteria and fungi. A notable study synthesized various derivatives and evaluated their antibacterial and antifungal activities, revealing promising results against several strains of pathogens .

1.2 Anticancer Activity

Triazole derivatives have been investigated for their potential anticancer properties. The compound has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. For example, a study demonstrated that specific triazole derivatives could significantly reduce tumor growth in animal models .

1.3 Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects, including anxiolytic and antidepressant activities. Experimental evaluations using animal models have shown that certain derivatives can produce significant behavioral changes indicative of reduced anxiety and depression .

Agricultural Applications

2.1 Fungicides and Herbicides

Triazoles are widely recognized for their use as fungicides in agriculture. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural fungicides. Research has indicated that triazole-based compounds can effectively control various plant pathogens, enhancing crop yield and health .

2.2 Plant Growth Regulators

In addition to their fungicidal properties, triazoles have been shown to act as plant growth regulators. They can influence plant metabolism and growth patterns, which can be beneficial in agricultural practices aimed at optimizing crop production .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.

Method Details
Synthesis Route Multi-step organic synthesis involving triazole formation
Characterization Methods NMR spectroscopy (1D and 2D), mass spectrometry (HRMS)
Yield Varies based on specific synthetic routes; generally high

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized 5-phenyl-4H-1,2,4-triazole derivatives against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, highlighting the potential for developing new antimicrobial agents .

Case Study 2: Anticancer Activity
In a preclinical trial, a derivative of 5-phenyl-4H-1,2,4-triazole was tested for its anticancer properties against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent .

Mechanism of Action

The biological activity of 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde is often attributed to its ability to interact with various enzymes and receptors. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Functional Group Variations

a. Thiol vs. Carbaldehyde Substituents
  • 5-Phenyl-4H-1,2,4-Triazole-3-Thiol: Replacing the carbaldehyde with a thiol group (e.g., 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol) significantly enhances antimicrobial activity. Compound 5e from this class demonstrated superior antibacterial efficacy against S. aureus compared to streptomycin . The thiol group facilitates disulfide bond formation and metal chelation, critical for targeting bacterial enzymes .
  • Carbaldehyde Analog : While less active in direct antimicrobial assays, the carbaldehyde’s electrophilic nature allows for Schiff base formation or condensation reactions, enabling the synthesis of derivatives with tailored properties (e.g., anticancer agents) .
b. Methyl/Ethyl Substituents
  • 4-Ethyl-4H-1,2,4-Triazole-3-Carbaldehyde : Substituting the phenyl group with an ethyl chain reduces aromatic interactions but improves solubility. The ethyl group’s electron-donating effect may alter electronic properties (e.g., HOMO-LUMO gap), affecting reactivity and bioavailability .
  • Such modifications are explored for CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Structural Isomerism

  • 1,2,3-Triazole vs. 1,2,4-Triazole : 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (a 1,2,3-triazole isomer) exhibits distinct geometry, reducing planarity and altering binding modes. This isomerism impacts metabolic stability and target selectivity, as seen in its use as a pharmaceutical intermediate .

Pharmacokinetic and Electronic Properties

  • ADME Profiles : Carbaldehyde derivatives generally exhibit moderate aqueous solubility (0–2 on a solubility scale), with logP values suggesting balanced hydrophobicity for oral bioavailability . Thiol derivatives may face faster clearance due to glutathione conjugation .
  • Quantum Chemical Insights : Substituents like electron-withdrawing carbaldehydes lower HOMO energy, increasing stability and altering charge distribution (ΣQ), which correlates with enhanced bioactivity in QSAR models .

Biological Activity

5-Phenyl-4H-1,2,4-triazole-3-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic or basic conditions. The resulting triazole derivatives have been characterized using various spectroscopic techniques such as NMR and IR to confirm their structures and purity .

Antimicrobial Activity

One of the most significant biological activities of 5-phenyl-4H-1,2,4-triazole derivatives is their antimicrobial properties. Research indicates that these compounds exhibit potent activity against a range of bacteria and fungi. For instance:

  • Antibacterial Activity : Several studies have shown that derivatives of 5-phenyl-4H-1,2,4-triazole can inhibit the growth of Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 32 μg/mL against multidrug-resistant strains .
  • Antifungal Activity : The triazole moiety is known to disrupt fungal cell wall synthesis by inhibiting ergosterol biosynthesis. This mechanism makes them effective against various fungal pathogens .

Anticancer Activity

Recent studies have evaluated the anticancer potential of 5-phenyl-4H-1,2,4-triazole derivatives against different cancer cell lines. Notably:

  • Cytotoxicity : Compounds have shown significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). For example, certain derivatives displayed IC50 values in the micromolar range, indicating strong anti-proliferative effects .
  • Mechanism of Action : The cytotoxicity is often attributed to the induction of apoptosis in cancer cells, with some studies reporting enhanced selectivity towards malignant cells compared to normal cells .

Research Findings and Case Studies

A summary of key findings from various studies on the biological activity of 5-phenyl-4H-1,2,4-triazole derivatives is presented below:

Study ReferenceBiological ActivityKey Findings
AntimicrobialExhibited significant antibacterial activity against E. coli and K. pneumoniae.
AnticancerDemonstrated cytotoxicity against MCF-7 and Panc-1 cell lines with IC50 values < 20 µM.
AntifungalEffective against Candida species with MIC values ranging from 8 to 16 µg/mL.
AntioxidantShowed notable free radical scavenging activity with over 75% inhibition at low concentrations.

Q & A

Q. What are the standard synthetic routes for 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde under reflux for 4 hours, followed by solvent evaporation and filtration to isolate the product . Modifications to the triazole core or aldehyde substituent can be achieved by varying the starting materials, such as using different substituted benzaldehydes or triazole precursors.

Q. How is this compound characterized post-synthesis?

Characterization involves a combination of spectroscopic and analytical techniques:

  • Elemental analysis to confirm empirical composition.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch of the aldehyde at ~1700 cm⁻¹ and triazole ring vibrations).
  • ¹H/¹³C NMR to resolve aromatic protons, aldehyde protons (~9-10 ppm), and triazole ring carbons.
  • Mass spectrometry for molecular ion confirmation.
  • X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Catalyst screening : Glacial acetic acid is commonly used, but alternatives like p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or mixed solvents (ethanol/water) can improve solubility and reaction rates.
  • Temperature control : Extended reflux durations (6–8 hours) or microwave-assisted synthesis may reduce side reactions.
  • Purification techniques : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

Contradictions often arise from tautomerism or impurities. Mitigation approaches include:

  • Multi-technique validation : Cross-verify NMR data with IR and mass spectrometry. For example, conflicting aldehyde proton signals in NMR may require HSQC or HMBC experiments to confirm connectivity.
  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for related triazole-metal complexes .
  • Computational modeling : DFT calculations can predict NMR chemical shifts or IR frequencies to compare with experimental data .

Q. What methodologies are employed to study structure-activity relationships (SAR) in triazole-carbaldehyde derivatives?

SAR studies focus on systematic structural modifications:

  • Substituent variation : Introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) on the phenyl or triazole ring to assess electronic effects.
  • Bioactivity assays : Test derivatives for antimicrobial, anticancer, or enzyme inhibitory activity. For example, thiolated triazole derivatives show enhanced biological activity due to sulfur’s nucleophilicity .
  • Metal complexation : Coordinating the triazole-carbaldehyde with transition metals (e.g., Cu(II), Fe(III)) alters redox properties and bioactivity, as seen in octahedral Cr(III) and Co(III) complexes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

Discrepancies may stem from assay conditions or compound purity. Recommended steps:

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., pH, temperature, cell lines).
  • Purity verification : Use HPLC or TLC to confirm compound homogeneity. Impurities >5% can skew bioactivity results .
  • Control experiments : Include reference compounds (e.g., known inhibitors) to validate assay sensitivity.

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueKey Signals/PeaksReference
IR (KBr) 1695 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N triazole)
¹H NMR (DMSO) δ 9.85 (s, 1H, CHO), 7.45–8.10 (m, 5H, Ph)
ESI-MS [M+H]⁺ m/z = 200.1

Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystGlacial acetic acid (5 drops)Increases rate
SolventEthanol70–75% yield
TemperatureReflux (80°C)Reduces byproducts

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